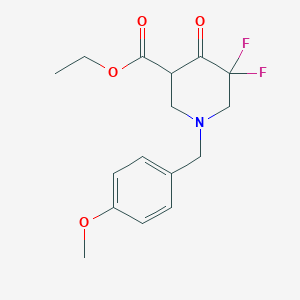

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

Description

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate (Ref: 10-F737151) is a fluorinated piperidine derivative featuring a 4-methoxybenzyl substituent, a ketone group at position 4, and an ethyl ester at position 2. The 5,5-difluoro modification introduces steric and electronic effects that may enhance metabolic stability and influence binding interactions in biological systems. Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their conformational flexibility and ability to mimic natural alkaloids.

Properties

IUPAC Name |

ethyl 5,5-difluoro-1-[(4-methoxyphenyl)methyl]-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-3-23-15(21)13-9-19(10-16(17,18)14(13)20)8-11-4-6-12(22-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWSOFOSMFWEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate can be compared to structurally related piperidine derivatives, such as n-Methyl-1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine dihydrochloride (Ref: 10-F713051), also discontinued by CymitQuimica . Key differences include:

| Property | This compound | n-Methyl-1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine dihydrochloride |

|---|---|---|

| Core Structure | Piperidine with ketone and ester groups | Piperidine with amine and tetrahydrofuran substituents |

| Substituents | 5,5-Difluoro, 4-methoxybenzyl, ethyl ester | N-Methyl, tetrahydrofuran-3-ylmethyl, dihydrochloride salt |

| Functional Groups | Ketone (C=O), ester (COOEt) | Amine (NH), ether (tetrahydrofuran) |

| Polarity | Moderate (ester and ketone groups) | High (amine and dihydrochloride salt) |

| Potential Applications | Likely protease inhibition or receptor modulation | Possible CNS targeting (amine salt enhances bioavailability) |

Key Research Findings

Fluorine Effects: The 5,5-difluoro substitution in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs, extending half-life in biological systems. This is a common strategy in drug design to improve pharmacokinetics .

4-Methoxybenzyl Group : This substituent could enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic enzyme pockets. Similar groups are found in serotonin receptor modulators .

However, the dihydrochloride salt increases water solubility, which may limit blood-brain barrier penetration compared to the neutral ester compound .

Biological Activity

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate (C16H19F2NO4) is a synthetic compound with notable biological activity, particularly in the context of drug metabolism and pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with unique substitutions:

- Difluoromethyl group : Enhances lipophilicity.

- Methoxybenzyl group : Potentially influences receptor interactions.

Its molecular weight is approximately 327.33 g/mol, and it has been identified as a promising candidate in medicinal chemistry due to its structural characteristics that may confer distinct biological properties.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes , particularly CYP2C19 . This inhibition can significantly affect the metabolism of various drugs, highlighting its potential role in pharmacokinetics and drug-drug interactions.

Table 1: Summary of CYP Enzyme Inhibition

| Enzyme | Inhibition Type | Implications |

|---|---|---|

| CYP2C19 | Competitive | Affects metabolism of co-administered drugs |

| Other CYPs | Under study | Further research needed |

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms may enhance the compound's interaction with lipid membranes, potentially improving bioavailability.

Therapeutic Applications

Given its enzyme inhibition profile, this compound may have several therapeutic applications:

Comparative Analysis with Similar Compounds

This compound can be compared to other structurally related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | Similar piperidine core | Lacks methoxy group |

| 4-Methoxybenzyl 5-fluoro-1-piperidinone | Contains a piperidinone structure | Only one fluorine atom |

| 5,5-Difluoro-2-piperidinone | Difluorinated piperidinone | No methoxy or aromatic substitution |

The unique combination of difluoromethyl and methoxybenzyl substitutions in this compound may confer distinct advantages over its analogs in terms of biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the antibacterial potential of compounds similar to this compound against Mycobacterium tuberculosis (Mtb) strains. For instance, a related compound demonstrated significant efficacy with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against resistant strains.

Table 3: Antibacterial Efficacy Against Mtb

| Compound Name | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Ethyl derivative X | 0.25 | >200 |

| Ethyl derivative Y | 0.50 | >100 |

These findings suggest that compounds within this structural class could be further explored for their potential in treating drug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.